硝酸铵

概述

描述

Ammonium nitrate is a chemical compound composed of nitrogen and hydrogen. It is a white crystalline solid that is highly soluble in water. Ammonium nitrate is a widely used fertilizer in the agricultural industry, and is also used in the production of explosives and rocket fuels. It is also used in the manufacture of pharmaceuticals, explosives, and other industrial products. Ammonium nitrate has a number of unique properties that make it useful for a variety of applications.

科学研究应用

法医分析

法医科学的研究探讨了稳定同位素在识别各种材料来源方面的应用。一项重要研究验证了同位素比质谱(IRMS)在确定硝酸铵(AN)中氮同位素比率的法医应用。这种技术提供了一种传统法医方法无法实现的区分水平(Benson et al., 2010)。

农业和施肥

在农业研究中,硝酸铵作为氮源的作用得到了广泛研究。例如,将其作为肥料的效果与尿素等其他氮源进行了比较,显示了其对作物产量和质量的影响。这些研究表明选择适合特定作物的正确肥料类型以增加生产力和质量的重要性(Sychev等,2019)(Sychev et al., 2019)。

环境影响和土壤科学

硝酸铵基肥料的环境影响,特别是在氧化亚氮排放方面,一直是研究的焦点。研究表明,某些基于微生物的接种剂在与硝酸铵基氮肥一起使用时可以减少氧化亚氮排放(Calvo et al., 2016)。

生物化学和微生物学

在生物化学和微生物学领域,研究探讨了氨氮与亚硝酸盐作为电子受体进行厌氧氧化的阿南氧化过程。这个过程在环境微生物学和氮循环中具有重要意义,展示了硝酸铵的生物化学应用(Kuenen, 2019)。

材料科学

在材料科学领域,已经进行了关于使用可降解聚合物制备硝酸铵缓释配方的研究。这种方法旨在提高硝酸铵作为肥料的效率,同时减少环境影响(Boyandin et al., 2017)。

电化学

已经开发了一种新型电化学系统,用于将浓缩硝酸盐溶液转化为铵,展示了硝酸铵在电化学领域的创新应用(Abdallah et al., 2014)。

建筑和材料

在建筑行业中,已经调查了硝酸铵对基于水泥的材料耐久性的影响。这包括研究硝酸铵溶液中水泥浆中的加速钙淋滤,对于了解材料的稳定性和寿命具有相关性(Wan et al., 2013)。

工业安全

关于硝酸铵热分解的研究旨在增强工业安全,特别是在其存储和运输方面。研究侧重于获得硝酸铵热解的准确动力学参数,这对于预防事故并确保在工业环境中安全处理至关重要(Cao et al., 2019)。

污染控制

努力减少硝酸铵生产过程中的氨氮排放,重点是最小化环境影响并改善工业环境中资源利用(Suryawanshi et al., 2020)。

作用机制

- Nitrification : Ammonium ions (NH₄⁺) are converted to nitrate ions (NO₃⁻) through a process called nitrification .

- Redox Reactions : In explosive mixtures, ammonium nitrate undergoes exothermic redox reactions, leading to the formation of gases like nitrogen (N₂), water (H₂O), oxygen (O₂), and other products .

Mode of Action

生化分析

Biochemical Properties

Ammonium nitrate plays a crucial role in biochemical reactions, particularly in the nitrogen cycle. It interacts with various enzymes, proteins, and other biomolecules. For instance, nitrate reductase and nitrite reductase are key enzymes that facilitate the reduction of nitrate to ammonium in plants and microorganisms . These interactions are essential for nitrogen assimilation and contribute to soil fertility and plant growth.

Cellular Effects

Ammonium nitrate influences various types of cells and cellular processes. In plants, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the uptake of nitrogen, leading to increased protein synthesis and growth . In microbial cells, ammonium nitrate can alter metabolic pathways, affecting the overall microbial activity in the soil.

Molecular Mechanism

The molecular mechanism of ammonium nitrate involves its reduction to ammonium ions (NH₄⁺) and nitrate ions (NO₃⁻). These ions interact with specific enzymes, such as nitrate reductase, which catalyzes the conversion of nitrate to nitrite, and nitrite reductase, which further reduces nitrite to ammonium . These enzymatic reactions are critical for nitrogen assimilation in plants and microorganisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium nitrate can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to ammonium nitrate can lead to changes in cellular function, including alterations in gene expression and metabolic activity . In vitro and in vivo studies have shown that ammonium nitrate can have both beneficial and adverse effects on cellular processes depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of ammonium nitrate vary with different dosages in animal models. At low doses, it can enhance nitrogen metabolism and improve growth. At high doses, ammonium nitrate can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful.

Metabolic Pathways

Ammonium nitrate is involved in several metabolic pathways, including the nitrogen cycle. It interacts with enzymes such as nitrate reductase and nitrite reductase, which are essential for the conversion of nitrate to ammonium . These interactions influence metabolic flux and metabolite levels, contributing to the overall nitrogen balance in the ecosystem.

Transport and Distribution

Within cells and tissues, ammonium nitrate is transported and distributed through specific transporters and binding proteins. In plants, nitrate transporters facilitate the uptake of nitrate from the soil into the roots, where it is then transported to other parts of the plant . The localization and accumulation of ammonium nitrate are influenced by these transport mechanisms, affecting its availability and utilization.

Subcellular Localization

The subcellular localization of ammonium nitrate is crucial for its activity and function. In plants, nitrate is primarily localized in the vacuoles, where it serves as a reservoir for nitrogen. Targeting signals and post-translational modifications direct ammonium nitrate to specific compartments or organelles, ensuring its proper function within the cell . These localization mechanisms are essential for maintaining nitrogen homeostasis and supporting cellular processes.

属性

IUPAC Name |

azanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.H3N/c2-1(3)4;/h;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVARTQFDIMZBAA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

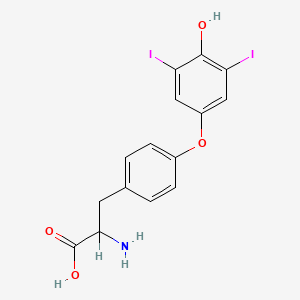

[NH4+].[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH4NO3, H4N2O3 | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE BASED FERTILIZER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE EMULSION |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE, LIQUID (HOT CONCENTRATED SOLUTION) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRATE OF AMMONIA EXPLOSIVES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029668 | |

| Record name | Ammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium nitrate is commercially available both as a colorless crystalline solid and processed into prills for specific applications. Soluble in water. Does not readily burn but will do so if contaminated with combustible material. Accelerates the burning of combustible material. Produces toxic oxides of nitrogen during combustion. Used to make fertilizers and explosives, and as a nutrient in producing antibiotics and yeast., Ammonium nitrate based fertilizer appears as a grayish white solid in the form of prills. Soluble in water. Produces toxic oxides of nitrogen during combustion., Ammonium Nitrate Emulsion, Suspension, or Gel is ammonium nitrate suspended in a liquid. The material itself does not readily burn but will readily do so if contaminated by combustible material. It will accelerate the burning of combustible material. Toxic oxides of nitrogen are produced during combustion during combustion of this material. It is used as a fertilizer, as a freezing mixture, in safety explosives, matches, and pyrotechnics., Ammonium nitrate liquid is the white crystals dissolved in water. Though the material itself is noncombustible it will accelerate the burning of combustible materials. Toxic oxides of nitrogen are produced in fires involving this material. It is used to make fertilizers and explosives., Nitrate of ammonia explosives appears as a powder. Readily explodes if heated. Difficult to explode by shock. Toxic nitrogen oxide fumes may be released during combustion. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, White, odorless crystals; Deliquescent; [CHEMINFO], COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE BASED FERTILIZER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE EMULSION |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE, LIQUID (HOT CONCENTRATED SOLUTION) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRATE OF AMMONIA EXPLOSIVES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 200-260 °C | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

213 g/100 g water at 25 °C, Slightly soluble in methanol, Soluble in alcohol and alkalies, 118.3 g/100 cc of H2O at 0 °C, 871 g at 100 °C; 3.8 g/100 cc ethanol at 20 °C; soluble in acetone; 17.1 g/100 cc methanol at 20 °C; soluble in ammonia; insoluble in ether, Solubility in water, g/100ml at 20 °C: 200 | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.72 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.72 at 25 °C, 1.7 g/cm³ | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.3 kPa at 20 °C in water solution; 1.5 kPa at 20 °C in saturated NH4NOs solution | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Ammonium nitrate fertilizer contains no more than 2% carbon., Ammonium nitrate, solution contains not less than 15% water. | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hygroscopic crystals; orthorhombic, Transparent, hygroscopic, deliquescent crystals or white granules. Five solid phases exist at normal pressure. Orthorhombic at room temperature., Colorless crystals, Colorless (pure) to gray or brown (fertilizer grade). | |

CAS RN |

6484-52-2, 54378-28-8 | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE BASED FERTILIZER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE EMULSION |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE, LIQUID (HOT CONCENTRATED SOLUTION) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRATE OF AMMONIA EXPLOSIVES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, ammonium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054378288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8YA51M7Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

337.8 °F (USCG, 1999), 169.7 °C, 170 °C | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the molecular formula and weight of ammonium nitrate?

A1: The molecular formula of ammonium nitrate is NH₄NO₃. Its molecular weight is 80.043 g/mol. []

Q2: Are there any specific spectroscopic techniques used to characterize ammonium nitrate?

A2: Yes, Electrospray ionization tandem mass spectrometry (ESI-MS) and electrospray ionization tandem mass spectrometry with collision-induced dissociation (ESI-MS/MS-CID) have been successfully employed to characterize ammonium nitrate. The analysis reveals characteristic cluster ions that help identify the compound. [] Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) is also useful for analyzing AN-based explosives, specifically identifying the presence of ammonium nitrate and diesel fuel. []

Q3: How does the stability of ammonium nitrate impact its applications?

A3: Ammonium nitrate exhibits polymorphic transitions, changing its crystal structure with temperature variations. This can lead to problems in applications like solid propellants where volume changes are undesirable. [] Furthermore, its hygroscopicity, meaning it readily absorbs moisture from the air, poses challenges for storage and handling, impacting its performance and requiring specific measures to maintain its stability. [, ]

Q4: How does the presence of water affect the thermal decomposition of ammonium nitrate?

A4: The presence of water in ammonium nitrate significantly impacts its thermal decomposition. Studies using high-pressure accelerating rate calorimetry show that water acts as a hinderer to the thermal decomposition process. This finding suggests that maintaining a certain moisture level in ammonium nitrate-based explosives, such as emulsion explosives, could enhance their safety during production and handling. []

Q5: How is ammonium nitrate used as an explosive?

A5: Ammonium nitrate has a long history of use in explosives. It can function as both a gas former and an explosive. [] When mixed with a fuel source like fuel oil (forming ANFO) or other combustibles like carbon black or sawdust, it creates a powerful explosive mixture. [, , ] The detonation velocity of such mixtures depends on factors like fuel type and concentration. []

Q6: Are there specific safety concerns related to using ammonium nitrate as an explosive?

A6: Yes, the production, storage, and handling of ammonium nitrate-based explosives require careful consideration due to potential safety hazards. The sensitivity of ANFO to detonation, the stability of the mixture during storage, and the potential for accidental detonation during mixing and transportation are critical factors. []

Q7: What are the advantages and disadvantages of different nitrogen sources, including ammonium nitrate, for agricultural use?

A8: Field experiments comparing ammonium nitrate to other nitrogen sources like urea, ammonium sulfate, and calcium ammonium nitrate show that its efficacy depends on factors like soil type, application timing, and weather conditions. [, , , , , ] While ammonium nitrate generally provides readily available nitrogen, other sources might be more suitable depending on specific crop needs, soil pH, and environmental considerations.

Q8: What are the environmental concerns associated with ammonium nitrate use?

A9: The extensive use of ammonium nitrate in agriculture raises concerns about nitrogen losses to the environment. These losses can occur through volatilization of ammonia (NH3), denitrification resulting in the release of nitrogen gas (N2) and nitrous oxide (N2O), and leaching of nitrate into water sources. These processes contribute to air and water pollution, with nitrous oxide being a potent greenhouse gas. []

Q9: Are there strategies to mitigate the negative environmental impacts of ammonium nitrate?

A10: Research suggests that optimizing fertilization practices, such as adjusting application timing and using slow-release formulations, can minimize nitrogen losses. Employing nitrification inhibitors like 3.4-dimethylpyrazol phosphate (DMPP) in conjunction with ammonium nitrate can reduce nitrification rates, minimizing nitrate leaching into groundwater and reducing environmental impact. [, ]

Q10: What are some current research directions in the field of ammonium nitrate?

A11: Current research focuses on improving the safety and environmental sustainability of ammonium nitrate use. This includes developing less sensitive and more stable explosive formulations, as well as exploring alternative nitrogen sources and fertilization practices to minimize environmental impacts. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)

![2-(4-Methoxyphenyl)-3-propylimidazo[4,5-b]quinoxaline](/img/structure/B1216019.png)

![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)

![1-N,3-N-bis[4-[hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]benzene-1,3-dicarboxamide](/img/structure/B1216036.png)